Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Overview
Description
Methyl 3-(benzyloxy)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, to which this compound belongs, have a wide range of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The exact interaction of Methyl 3-(benzyloxy)isoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other activities . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different substituents at the benzylic or isoxazole ring positions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under mild heating conditions.
Reduction: Commonly uses hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Often employs nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 3-(benzyloxy)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Exhibits antifungal activities.
Uniqueness
Methyl 3-(benzyloxy)isoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its benzyloxy group enhances its solubility and facilitates various chemical transformations, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHWSHWVRBGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415892 | |
Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205115-22-6 | |
Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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